molecular formula C20H19Br2N5O3S B10899339 N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B10899339
M. Wt: 569.3 g/mol
InChI Key: ADOVXXVBBFPTPL-AUEPDCJTSA-N
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Description

N’~1~-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy groups, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the hydrazide: This involves the reaction of an appropriate acyl chloride with hydrazine hydrate under controlled conditions.

    Introduction of the triazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’~1~-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)-3-methoxybenzoate: Shares structural similarities but lacks the triazole ring and additional bromine atoms.

    Organochlorine compounds: Similar in terms of halogenation but differ in overall structure and properties.

Uniqueness

N’~1~-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is unique due to its combination of bromine atoms, methoxy groups, and a triazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19Br2N5O3S

Molecular Weight

569.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19Br2N5O3S/c1-27-19(13-4-6-14(21)7-5-13)25-26-20(27)31-11-17(28)24-23-10-12-8-15(22)18(30-3)16(9-12)29-2/h4-10H,11H2,1-3H3,(H,24,28)/b23-10+

InChI Key

ADOVXXVBBFPTPL-AUEPDCJTSA-N

Isomeric SMILES

CN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)OC)OC)C3=CC=C(C=C3)Br

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C(=C2)Br)OC)OC)C3=CC=C(C=C3)Br

Origin of Product

United States

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